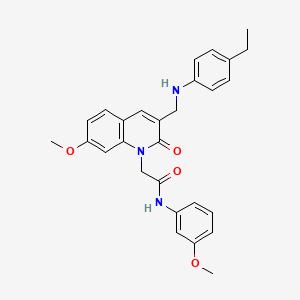
6-chloro-2-methyl-N-phenylpyrimidin-4-amine
Vue d'ensemble
Description
“6-chloro-2-methyl-N-phenylpyrimidin-4-amine” is a chemical compound with the molecular formula C11H10ClN3. It has a molecular weight of 219.67 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-chloro-2-methyl-N-phenylpyrimidin-4-amine” is 1S/C11H10ClN3/c1-13-10-7-9(12)14-11(15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique
Structural and Mechanistic Insights
Studies involving 6-chloro-2-methyl-N-phenylpyrimidin-4-amine and its derivatives mainly focus on understanding the chemical structure, molecular interactions, and reaction mechanisms. The compound's reactivity with nucleophiles, particularly in the context of ring transformations and amination reactions, is a recurring theme in research.
Mechanism of Amination Reactions :
- The reaction mechanisms of heterocyclic halogeno compounds, including the ones structurally similar to 6-chloro-2-methyl-N-phenylpyrimidin-4-amine, are intricate. Research highlights the transformation of chloro-phenylpyrimidine into amino-phenylpyrimidine, shedding light on the underlying mechanism which notably does not involve an attack on the 6 position but likely follows an addition-elimination process at the C(4) carbon atom (Meeteren & Plas, 2010).
Reaction Pathways and Product Formation :
- Another study explored the transformation of chloro-cyano-phenylpyrimidine to amino-cyano-phenylpyrimidine, revealing the reaction to adhere strictly to the ANRORC mechanism, a pathway that involves nucleophilic aromatic substitution followed by ring opening and ring closure (Valk & Plas, 1973).
- A different reaction involving chloro-phenylpyrimidine led to the formation of methyl-phenyl-s-triazine, indicating a ring transformation where the pyrimidine ring opens without the involvement of bicyclic intermediates. This finding gives insights into the reaction's mechanistic pathway (Meeteren & Plas, 2010).
Structural Analysis and Molecular Interactions :
- Crystallographic studies have been performed to understand the structural characteristics of compounds related to 6-chloro-2-methyl-N-phenylpyrimidin-4-amine. For instance, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine were determined, highlighting the conformational differences and substantial hydrogen-bonding interactions within the crystal structures (Odell et al., 2007).
- The crystal structure of another derivative, cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine), was analyzed, revealing the dihedral angles between the planes of the pyrimidine ring and other components, providing insights into the molecule's geometric configuration (Jeon et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-2-methyl-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-13-10(12)7-11(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHBMHOHFOFERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-phenylpyrimidin-4-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


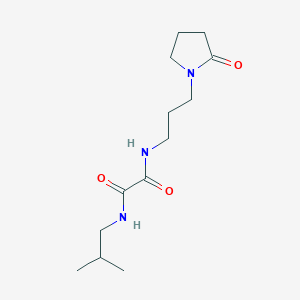
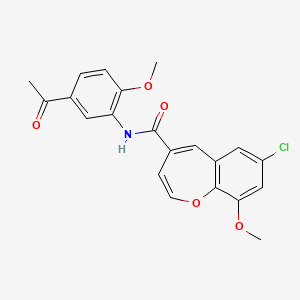

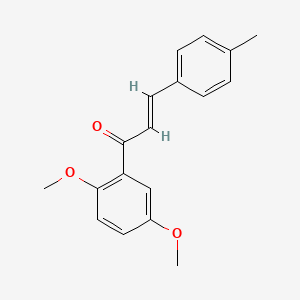
![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)
![N-(3-(4-methylpiperidin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2556727.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2556728.png)
![(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556729.png)
![5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2556731.png)
![N-benzyl-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2556732.png)
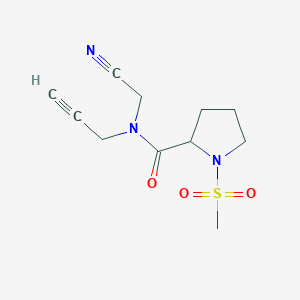
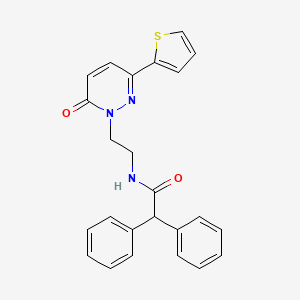
![4-Methyl-2-(3-methylbutyl)-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556738.png)
